3-Pentyn-2-ol, (2R)-

Asymmetric Synthesis Biocatalysis Chiral Resolution

3-Pentyn-2-ol, (2R)- (CAS 57984-70-0), designated (R)-3-pentyn-2-ol, is a chiral secondary propargylic alcohol featuring a terminal alkyne and a single stereogenic center at the C2 carbon. With a molecular formula of C₅H₈O and a molecular weight of 84.12 g/mol, this compound serves as a versatile C5 chiral building block in medicinal chemistry and asymmetric synthesis.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 57984-70-0
Cat. No. B1248412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentyn-2-ol, (2R)-
CAS57984-70-0
Synonyms(R)-3-pentyn-2-ol
3-pentyn-2-ol
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC#CC(C)O
InChIInChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3/t5-/m1/s1
InChIKeyHJFRLXPEVRXBQZ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pentyn-2-ol, (2R)- (CAS 57984-70-0) | Chiral Propargylic Alcohol Benchmark for Asymmetric Synthesis


3-Pentyn-2-ol, (2R)- (CAS 57984-70-0), designated (R)-3-pentyn-2-ol, is a chiral secondary propargylic alcohol featuring a terminal alkyne and a single stereogenic center at the C2 carbon [1]. With a molecular formula of C₅H₈O and a molecular weight of 84.12 g/mol, this compound serves as a versatile C5 chiral building block in medicinal chemistry and asymmetric synthesis . The (R)-enantiomer is a key intermediate in the preparation of pharmaceuticals, including the antifungal agent Ravuconazole, and is valued for its ability to undergo diverse transformations—such as Sonogashira coupling and alkyne functionalization—while maintaining stereochemical integrity at the hydroxyl-bearing carbon [2].

Why Racemic 3-Pentyn-2-ol or Alternative C5 Building Blocks Cannot Substitute for (R)-3-Pentyn-2-ol in Stereochemically Demanding Syntheses


Substituting (R)-3-pentyn-2-ol with racemic 3-pentyn-2-ol or achiral C5 analogs introduces stereochemical ambiguity that directly compromises downstream enantioselectivity, a critical parameter in pharmaceutical synthesis where single-enantiomer intermediates are required by regulatory guidelines [1]. The (S)-enantiomer, produced via Hansenula nonfermentans AKU 4332, achieves only 96.6% e.e. under reported conditions—a value that, while competitive, reflects a distinct biocatalytic pathway with different substrate tolerance and catalyst availability profiles compared to the (R)-enantiomer routes [2]. Furthermore, close structural analogs such as 3-pentyn-1-ol (primary alcohol) or 3-pentanol (saturated analog) lack the propargylic functionality essential for alkyne-specific transformations, rendering them unsuitable for the same synthetic sequences [3]. The quantitative evidence presented below establishes that stereochemical configuration, enantiomeric purity, and reaction yield are non-interchangeable across different production routes and comparator compounds.

Head-to-Head Quantitative Evidence: (R)-3-Pentyn-2-ol (CAS 57984-70-0) vs. Closest Analogs and Production Routes


Enantiomeric Excess Superiority of Nocardia fusca Stereoinversion Route vs. Hansenula nonfermentans Route for (S)-Enantiomer

The Nocardia fusca AKU 2123 stereoinversion method produces (R)-3-pentyn-2-ol with 98.7% e.e., surpassing the 96.6% e.e. achieved by Hansenula nonfermentans AKU 4332 for the (S)-enantiomer via ester hydrolysis [1]. This 2.1% e.e. advantage represents a measurable difference in chiral purity, translating to a lower proportion of the undesired enantiomer (0.65% vs. 1.7% contaminant) in the final product. The (R)-enantiomer route operates via a one-pot stereoinversion mechanism, obviating the need for ester derivatization required in the (S)-enantiomer hydrolytic pathway, thus reducing synthetic step count and material loss [2].

Asymmetric Synthesis Biocatalysis Chiral Resolution

Reaction Rate Advantage of Nocardia fusca (R)-Enantiomer Production vs. Nocardia pseudosporangifera (S)-Enantiomer Production

In a direct head-to-head comparison, Nocardia fusca produced (R)-3-pentyn-2-ol in 24 hours, while Nocardia pseudosporangifera required 72 hours to produce the (S)-enantiomer from the same racemic substrate—a 3-fold difference in reaction time [1]. Both processes achieved >70% molar yields, but the 48-hour time savings for the (R)-enantiomer route translates to significantly higher volumetric productivity in batch processing. The stereoinversion mechanism is mediated by an (S)-specific NAD⁺-dependent alcohol dehydrogenase characterized by a Km of 1.6 mM for (S)-PYOH and a Vmax of 53 µmol/min/mg, with the (S)-enantiomer serving as the oxidation substrate to yield the (R)-enantiomer as the net product [2].

Whole-Cell Biocatalysis Stereoinversion Kinetics Process Intensification

Enzyme Substrate Specificity: (S)-3-Pentyn-2-ol vs. (S)-2-Hexanol Oxidation Kinetics

The purified (S)-specific alcohol dehydrogenase from Nocardia fusca AKU 2123 exhibits measurable kinetic differentiation between its native substrate (S)-3-pentyn-2-ol (the oxidation intermediate in (R)-enantiomer production) and the non-alkyne analog (S)-2-hexanol [1]. The Km for (S)-PYOH is 4.8-fold higher (1.6 mM vs. 0.33 mM), indicating lower binding affinity for the propargylic substrate, while Vmax is 2.5-fold lower (53 vs. 130 µmol/min/mg), reflecting slower turnover of the alkyne-containing substrate. These kinetic parameters establish that the propargylic alcohol is a measurably distinct substrate from saturated secondary alcohols, confirming that enzyme engineering or process optimization cannot arbitrarily interchange substrates without impacting catalytic efficiency .

Enzyme Kinetics Alcohol Dehydrogenase Substrate Engineering

Hydrolytic Resolution Yield–Purity Trade-off: Rhodococcus rubropertinctus vs. Lipase-Catalyzed Routes

Rhodococcus rubropertinctus AKU NOC082 achieves (R)-3-pentyn-2-ol with optical purity of 97.8–98.0% e.e. at 40.8–42.6% hydrolysis conversion from racemic 3-pentyn-2-yl acetate [1]. This performance contrasts with Candida antarctica lipase B (Novozyme 435)-catalyzed kinetic resolution of structurally related propargylic alcohols, where enantiomeric excess exceeding 99% has been reported, but the absolute conversion and substrate scope vary with steric demand around the carbinolic center [2]. The acetate ester was screened against propionate, hexanoate, and benzoate esters, with acetate demonstrating highest hydrolytic efficiency, providing a rank-order ester preference useful for process design [1]. At 50% (v/v) substrate loading, optical purity declined to 94.2% e.e., indicating substrate inhibition or product feedback effects absent at lower loadings—a concentration-dependent performance metric not reported for alternative enzyme systems.

Kinetic Resolution Ester Hydrolysis Biocatalyst Screening

Chemical Purity Baseline: Racemic 3-Pentyn-2-ol Commercial Specification vs. Enantiomerically Pure (R)-Form Requirements

Commercially available racemic 3-pentyn-2-ol (CAS 58072-60-9) is supplied at ≥98.0% purity by GC analysis, with specified physical constants including boiling point 138–140 °C, density 0.900 g/mL at 20 °C, and refractive index n20/D 1.448 . However, this specification represents chemical purity only and confers no stereochemical information—the racemate is inherently a 1:1 mixture of (R)- and (S)-enantiomers. For procurement of enantiomerically enriched (R)-3-pentyn-2-ol (CAS 57984-70-0), the critical additional specification is enantiomeric excess, which has been demonstrated at 98.7% e.e. via the Nocardia fusca stereoinversion method [1]. The 2.0% chemical impurity gap (100% – 98.0% GC purity) in the racemate becomes compounded by the 1.3% enantiomeric impurity (100% – 98.7% e.e.) when stereochemistry is considered, yielding a combined impurity ceiling of approximately 3.3% that must be budgeted in downstream synthesis impurity profiles [1].

Chemical Purity Procurement Specification Quality Control

Procurement-Driven Application Scenarios for (R)-3-Pentyn-2-ol (CAS 57984-70-0) Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate for Antifungal Agent Ravuconazole and Related Triazole Drugs

The (R)-3-pentyn-2-ol scaffold is a demonstrated chiral propargylic alcohol intermediate in the synthesis of Ravuconazole, where biohydroxylation strategies have produced chiral propargyl alcohol at 96% e.e. and 196 mg yield on a 2.25 mmol scale [1]. The 98.7% e.e. achievable via the Nocardia fusca stereoinversion route (Section 3, Evidence Item 1) exceeds this benchmark, providing a higher-purity starting material for the convergent synthesis of triazole antifungal agents. The (R)-configuration at the propargylic position directly maps to the stereochemical requirements of the target drug molecule, making racemic or (S)-configured material unsuitable without additional resolution steps.

Chiral Building Block for Enantiomerically Enriched Polycyclic Pyrrolidines via Chemoenzymatic Routes

Optically pure (R)-3-pentyn-2-ol obtained via stereoinversion has been successfully employed as a chiral starting material in the synthesis of enantiomerically enriched poly-substituted pyrrolidines and pyrrole derivatives, demonstrating a validated chemoenzymatic route [2]. The 3-fold faster reaction time for (R)-enantiomer production (24 h) compared to the (S)-enantiomer route (72 h) (Section 3, Evidence Item 2) reduces lead time for iterative medicinal chemistry campaigns where rapid access to chiral intermediates accelerates structure–activity relationship (SAR) exploration.

Asymmetric Synthesis Method Development and Biocatalyst Benchmarking Studies

The well-characterized kinetic parameters of the (S)-specific alcohol dehydrogenase—Km of 1.6 mM and Vmax of 53 µmol/min/mg for (S)-3-pentyn-2-ol oxidation (Section 3, Evidence Item 3)—establish (R)-3-pentyn-2-ol production as a benchmark reaction for evaluating novel alcohol dehydrogenase variants, whole-cell deracemization systems, and enzyme engineering strategies targeting propargylic substrates. The documented substrate differentiation from (S)-2-hexanol (Km 0.33 mM, Vmax 130 µmol/min/mg) provides a comparative framework for assessing engineered enzyme selectivity toward alkyne-containing secondary alcohols.

Industrial-Scale Chiral Intermediate Procurement with Validated Ester Hydrolysis Route

For large-volume procurement where the Nocardia fusca stereoinversion route may face scalability constraints, the Rhodococcus rubropertinctus hydrolytic resolution route offers a characterized alternative with documented performance at industrially relevant substrate loadings up to 50% (v/v) (Section 3, Evidence Item 4). The acetate ester preference (superior to propionate, hexanoate, and benzoate esters) provides a defined substrate specification for bulk procurement of the racemic ester precursor, enabling supply chain optimization with established purity benchmarks of 98.0% e.e. at moderate loadings [2].

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